1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-dihydroquinoline ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the ethanone group: This step might involve the acylation of the 3,4-dihydroquinoline ring using an appropriate acyl chloride or anhydride.
Attachment of the pyrimidinylsulfanyl group: This can be done through a nucleophilic substitution reaction where the ethanone intermediate reacts with a pyrimidinylthiol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone: can be compared with other heterocyclic compounds containing quinoline or pyrimidine rings.
Quinoline derivatives: Known for their antimalarial and antibacterial properties.
Pyrimidine derivatives: Commonly found in nucleic acids and various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological or chemical properties not found in other compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-10-13(2)19-17(18-12)22-11-16(21)20-9-5-7-14-6-3-4-8-15(14)20/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGMRJMVKHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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